2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid
Overview
Description
2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid are currently unknown .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Introduction of Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Acetic Acid Functionalization: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst such as AlCl3 (aluminum chloride).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Electrophiles such as halogens (Cl2, Br2), nitro groups (NO2+), and alkyl groups (R+).
Major Products
Oxidation: 2-(5-Carboxy-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid.
Reduction: 2-(5-Hydroxymethyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.
2-(5-Hydroxymethyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid: Similar structure but with a hydroxymethyl group instead of a formyl group.
2-(5-Carboxy-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
Uniqueness
2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid is unique due to the presence of both formyl and acetic acid functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-7(3-9(12)13)6(2)10-8(5)4-11/h4,10H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFGISWUPUETKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CC(=O)O)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622729 | |
Record name | (5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52513-48-1 | |
Record name | (5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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